

A Technical Guide to the Thermodynamic Properties of Potassium Bisulfite Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium bisulfite

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous **potassium bisulfite** (KHSO_3) solutions. While extensive experimental data for this specific compound is not widely available in public literature, this document consolidates known values, outlines detailed experimental protocols for the determination of key thermodynamic parameters, and presents logical workflows and equilibria using visual diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals working with **potassium bisulfite** solutions in various scientific and industrial applications, including drug development and formulation.

Introduction

Potassium bisulfite (KHSO_3), also known as potassium hydrogen sulfite, is an inorganic compound that exists in aqueous solutions as a mixture of potassium ions (K^+) and bisulfite ions (HSO_3^-)^[1]. It is commonly utilized as a food preservative (E228), antioxidant, and sterilizing agent, particularly in the beverage industry^[1]. Despite its practical applications, a comprehensive public database of its thermodynamic properties—such as density, viscosity, specific heat capacity, enthalpy of solution, and vapor pressure—across a range of concentrations and temperatures is notably scarce.

This guide aims to bridge this knowledge gap by providing sourced data where available and detailing the established experimental methodologies for determining these crucial properties. Understanding these thermodynamic characteristics is essential for process design, chemical reaction engineering, and formulation development in various fields, including the pharmaceutical industry.

Chemical and Physical Properties

Potassium bisulfite is a white crystalline powder with a faint odor of sulfur dioxide[2]. It is highly soluble in water and insoluble in alcohol[1]. In aqueous solutions, it establishes an equilibrium that includes sulfurous acid (H_2SO_3), bisulfite (HSO_3^-), and sulfite (SO_3^{2-}) ions.

Key Physicochemical Data:

Property	Value	Reference(s)
Molecular Formula	KHSO_3	[1]
Molar Mass	120.17 g/mol	
Appearance	White crystalline powder	[2]
Solubility in Water	49 g/100 mL at 20 °C	[1]
115 g/100 mL at 100 °C	[1]	
Decomposition Temperature	190 °C	[1]

Thermodynamic Properties: Data and Experimental Protocols

A thorough review of scientific literature reveals a significant lack of tabulated data for many of the core thermodynamic properties of **potassium bisulfite** solutions. While some studies on apparent molar volumes and heat capacities have been conducted, the full datasets are not readily accessible. This section presents the available data and provides detailed, standard experimental protocols that can be employed to determine the missing values.

Solubility

The solubility of **potassium bisulfite** in water has been reported at specific temperatures.

Table 1: Solubility of **Potassium Bisulfite** in Water

Temperature (°C)	Solubility (g/100 mL)	Reference(s)
20	49	[1]
100	115	[1]

Density

Data: Specific density values for a range of concentrations and temperatures are not readily available in the literature.

Experimental Protocol for Density Determination (Pycnometry):

- Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance (± 0.0001 g), a constant-temperature water bath, and a thermometer.
- Calibration:
 - Thoroughly clean and dry the pycnometer and weigh it (m_{pyc}).
 - Fill the pycnometer with deionized water of a known temperature and density (ρ_{water}).
 - Place the filled pycnometer in the constant-temperature bath until it reaches thermal equilibrium.
 - Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it ($m_{\text{pyc}+\text{water}}$).
 - The volume of the pycnometer (V_{pyc}) is calculated as: $V_{\text{pyc}} = (m_{\text{pyc}+\text{water}} - m_{\text{pyc}}) / \rho_{\text{water}}$
- Measurement:
 - Prepare **potassium bisulfite** solutions of known concentrations (e.g., by mass).

- Empty and dry the calibrated pycnometer.
- Fill the pycnometer with the **potassium bisulfite** solution.
- Equilibrate the filled pycnometer in the constant-temperature bath to the desired temperature.
- Adjust the solution level to the calibration mark, dry the exterior, and weigh it ($m_{\text{pyc+solution}}$).
- Calculation:
 - The mass of the solution is $m_{\text{solution}} = m_{\text{pyc+solution}} - m_{\text{pyc}}$.
 - The density of the solution (ρ_{solution}) is calculated as: $\rho_{\text{solution}} = m_{\text{solution}} / V_{\text{pyc}}$

This procedure should be repeated for each concentration and temperature of interest.

Viscosity

Data: Quantitative viscosity data for **potassium bisulfite** solutions as a function of concentration and temperature are not available in the reviewed literature.

Experimental Protocol for Viscosity Measurement (Capillary Viscometry):

- Apparatus: An Ostwald or Ubbelohde viscometer, a constant-temperature water bath, a stopwatch, and a set of calibration liquids with known viscosities and densities.
- Calibration:
 - Clean and dry the viscometer thoroughly.
 - Pipette a precise volume of a calibration liquid (e.g., deionized water) into the viscometer.
 - Place the viscometer in the constant-temperature bath and allow it to reach thermal equilibrium.
 - Using suction, draw the liquid up through the capillary tube above the upper timing mark.

- Measure the time (t_{cal}) it takes for the liquid meniscus to fall from the upper to the lower timing mark.
- The viscometer constant (K) can be determined using the known viscosity (η_{cal}) and density (ρ_{cal}) of the calibration liquid: $\eta_{\text{cal}} = K * \rho_{\text{cal}} * t_{\text{cal}}$
- Measurement:
 - Clean and dry the viscometer.
 - Introduce a precise volume of the **potassium bisulfite** solution into the viscometer.
 - Equilibrate the viscometer in the constant-temperature bath.
 - Measure the efflux time (t_{solution}) for the solution to flow between the timing marks.
- Calculation:
 - The viscosity of the solution (η_{solution}) is calculated using the viscometer constant and the previously determined density of the solution (ρ_{solution}): $\eta_{\text{solution}} = K * \rho_{\text{solution}} * t_{\text{solution}}$

This should be performed for various concentrations and temperatures.

Specific Heat Capacity

Data: While a model for calculating the heat capacity of aqueous solutions including KHSO_3 has been developed, specific experimental data is not readily available. A study on the apparent molar heat capacities of aqueous KHSO_3 solutions has been reported, but the data is not directly accessible.

Experimental Protocol for Specific Heat Capacity Determination (Calorimetry):

- Apparatus: A solution calorimeter (e.g., a Dewar flask or a coffee-cup calorimeter), a high-precision thermometer or temperature probe (± 0.01 °C), a stirrer, and a substance with a known specific heat capacity (e.g., a metal block or a salt with a known enthalpy of solution) for calibration.

- Determination of the Calorimeter Heat Capacity (C_{cal}):
 - Place a known mass of deionized water (m_{cold}) at a known initial temperature (T_{cold}) into the calorimeter.
 - Heat a separate known mass of deionized water (m_{hot}) to a higher, known temperature (T_{hot}).
 - Quickly add the hot water to the cold water in the calorimeter, stir, and record the final equilibrium temperature (T_{final}).
 - The heat lost by the hot water is equal to the heat gained by the cold water and the calorimeter. C_{cal} can be calculated from the heat balance equation.
- Measurement:
 - Place a known mass of the **potassium bisulfite** solution ($m_{solution}$) of a specific concentration into the calorimeter and allow it to reach a stable initial temperature ($T_{initial}$).
 - Heat a substance with a known specific heat capacity (e.g., a metal block of mass m_{metal} and specific heat c_{metal}) to a known higher temperature (T_{metal}).
 - Quickly transfer the hot metal block into the solution in the calorimeter, stir, and record the final equilibrium temperature (T_{final}).
- Calculation:
 - The heat lost by the metal is equal to the heat gained by the solution and the calorimeter.
 - The specific heat capacity of the solution ($c_{solution}$) can be calculated from the heat balance equation: $m_{metal} * c_{metal} * (T_{metal} - T_{final}) = [m_{solution} * c_{solution} + C_{cal}] * (T_{final} - T_{initial})$

This procedure should be repeated for each concentration of interest.

Enthalpy of Solution

Data: Specific values for the enthalpy of solution of **potassium bisulfite** are not readily available in the surveyed literature.

Experimental Protocol for Enthalpy of Solution Determination (Calorimetry):

- Apparatus: A solution calorimeter with a known heat capacity (C_{cal}), a high-precision thermometer, a stirrer, and an analytical balance.
- Procedure:
 - Place a known mass of deionized water (m_{water}) into the calorimeter and record the stable initial temperature (T_{initial}).
 - Weigh a precise mass of solid **potassium bisulfite** (m_{KHSO_3}).
 - Quickly add the solid KHSO_3 to the water, stir to dissolve, and record the temperature change until a stable final temperature (T_{final}) is reached (or extrapolate to find the maximum temperature change if cooling/heating back to ambient is slow).
- Calculation:
 - The heat absorbed or released by the solution (q_{solution}) is calculated as: $q_{\text{solution}} = (m_{\text{water}} + m_{\text{KHSO}_3}) \cdot c_{\text{solution}} \cdot (T_{\text{final}} - T_{\text{initial}})$ (where c_{solution} is the specific heat capacity of the final solution, which can be approximated by the specific heat of water for dilute solutions or determined separately).
 - The heat absorbed or released by the calorimeter (q_{cal}) is: $q_{\text{cal}} = C_{\text{cal}} \cdot (T_{\text{final}} - T_{\text{initial}})$
 - The total heat of solution (q_{soln}) is: $q_{\text{soln}} = -(q_{\text{solution}} + q_{\text{cal}})$
 - The molar enthalpy of solution (ΔH_{soln}) is then: $\Delta H_{\text{soln}} = q_{\text{soln}} / (m_{\text{KHSO}_3} / M_{\text{KHSO}_3})$ (where M_{KHSO_3} is the molar mass of **potassium bisulfite**).

Vapor Pressure

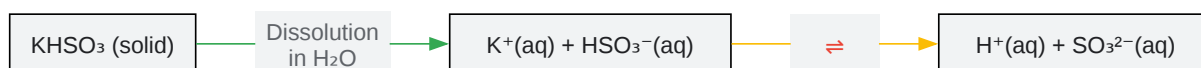
Data: Experimental vapor pressure data for **potassium bisulfite** solutions is not readily available.

Experimental Protocol for Vapor Pressure Measurement (Static Method):

- Apparatus: A static vapor pressure apparatus consisting of a sample flask connected to a pressure transducer (manometer) and a vacuum pump, all enclosed in a constant-temperature bath.
- Procedure:
 - Place the **potassium bisulfite** solution of a known concentration into the sample flask.
 - Freeze the sample (e.g., with liquid nitrogen) and evacuate the apparatus to remove air.
 - Isolate the system from the vacuum pump and allow the sample to thaw. This freeze-pump-thaw cycle should be repeated to ensure all dissolved gases are removed.
 - Bring the apparatus to the desired temperature using the constant-temperature bath.
 - Allow the system to reach equilibrium, at which point the measured pressure is the vapor pressure of the solution at that temperature.
- Analysis:
 - The measurements are repeated for different concentrations and temperatures.
 - The data can be used to determine the water activity in the solution and to check for deviations from Raoult's law.

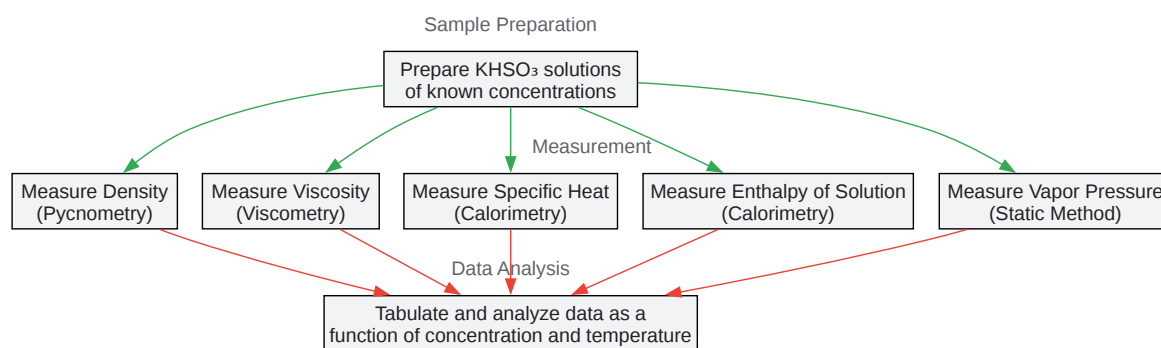
Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of **potassium bisulfite** solutions.



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Caption: Equilibrium of **potassium bisulfite** in an aqueous solution.



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Caption: General experimental workflow for determining thermodynamic properties.

Conclusion

This technical guide highlights the current state of knowledge regarding the thermodynamic properties of aqueous **potassium bisulfite** solutions. While there is a clear need for more comprehensive experimental data, the protocols detailed in this document provide a solid framework for researchers to obtain this information. The provided solubility data and conceptual diagrams serve as a useful starting point for any work involving this compound. It is recommended that future research focuses on systematically measuring the density, viscosity, specific heat capacity, enthalpy of solution, and vapor pressure of **potassium bisulfite** solutions over a wide range of concentrations and temperatures to create a robust and publicly accessible dataset for the scientific and industrial communities.

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References

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- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Potassium Bisulfite Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039578#thermodynamic-properties-of-potassium-bisulfite-solutions]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com